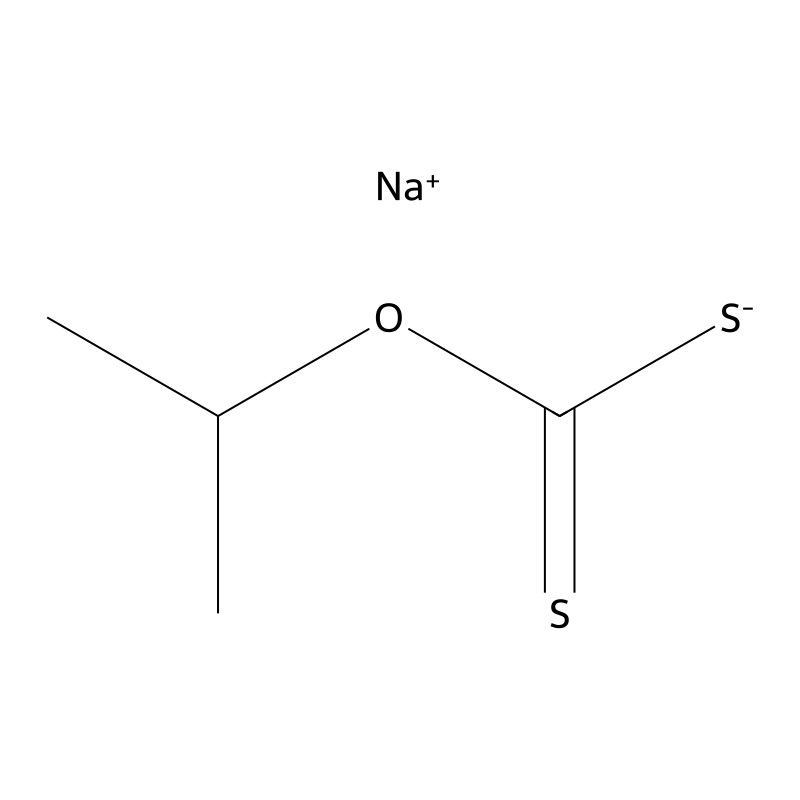

Proxan-sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Environmental Science and Pollution Research

Field: Environmental Science

Application: Treatment of naproxen sodium wastewater

Method: The study used dielectric barrier discharge (DBD) technology to simulate pharmaceutical wastewater.

Antiviral Activity

Field: Virology

Application: Antiviral activity against influenza

Results: This takes the viral nucleoproteins out of circulation.

Pharmaceutical Wastewater Treatment

Application: High efficiency and rapid treatment of naproxen sodium wastewater

Method: The study used dielectric barrier discharge (DBD) technology and La/Al2O3 catalyst to treat naproxen sodium wastewater.

Synthesis of Ibuprofen and Naproxen

Field: Organic Chemistry

Application: Synthesis of representative nonsteroidal anti-inflammatory drugs (NSAIDs), ibuprofen and naproxen.

Pharmaceutical Wastewater Treatment

Proxan-sodium, also known as sodium isopropyl xanthate, is a chemical compound with the formula and a CAS number of 140-93-2. It appears as light-yellow crystals and is soluble in water, exhibiting deliquescent properties. This compound is primarily utilized in various industrial applications, particularly in the fields of metal extraction and chemical synthesis due to its properties as a reagent and catalyst .

where represents a metal ion. Additionally, proxan-sodium can undergo hydrolysis and oxidation reactions under specific conditions, leading to the formation of other sulfur-containing compounds .

Proxan-sodium has been studied for its biological effects, particularly its toxicity. It is classified as an acute toxin and can cause skin irritation upon contact. Prolonged exposure may lead to allergic reactions or more severe dermal effects. In aquatic environments, it poses a risk due to its chronic toxicity to aquatic life . Studies indicate that proxan-sodium may disrupt cellular processes, although detailed mechanisms remain less understood.

Synthesis of proxan-sodium typically involves the reaction of isopropyl alcohol with carbon disulfide in the presence of sodium hydroxide. The reaction can be summarized as follows:

- Preparation of Xanthate:

- Carbon disulfide reacts with isopropyl alcohol.

- Sodium hydroxide is added to form sodium isopropyl xanthate.

This method allows for the efficient production of proxan-sodium on an industrial scale .

Proxan-sodium finds extensive use in various applications:

- Mineral Processing: It serves as a collector in the flotation process for extracting metals such as copper and lead from ores.

- Chemical Manufacturing: Utilized as a reagent in organic synthesis and polymer production.

- Agriculture: Employed in some formulations for pest control due to its ability to disrupt biological systems of pests .

Research into the interactions of proxan-sodium with other chemicals highlights its role in complexation reactions with metal ions. Studies have shown that it can effectively bind to metals, facilitating their extraction from ores during mineral processing. Furthermore, interaction studies indicate that proxan-sodium may influence the reactivity of other thiol compounds, enhancing their efficacy in various

Several compounds share structural similarities with proxan-sodium, primarily within the xanthate family. Below is a comparison highlighting their unique characteristics:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Sodium Ethyl Xanthate | More effective in certain mineral flotation processes | |

| Potassium Isopropyl Xanthate | Higher solubility than sodium counterpart | |

| Sodium Butyl Xanthate | Used in similar applications but offers different solubility properties |

Proxan-sodium stands out due to its optimal balance between solubility and reactivity, making it particularly effective in industrial applications compared to its counterparts .

Proxan-sodium exhibits a distinctive crystalline morphology characterized by deliquescent crystals that appear as light yellow to yellowish-green solid powder or pellets [1] [2] [3]. The compound demonstrates polymorphic behavior with multiple hydrated crystal forms possible under different environmental conditions [4]. The crystalline structure is inherently hygroscopic, readily absorbing moisture from the atmosphere, which significantly influences its physical stability and handling characteristics [1] [2].

The morphological analysis reveals that Proxan-sodium crystals typically form as white to yellowish powder in the anhydrous state, transitioning to more intensely colored yellowish-green pellets when hydrated [2] [5]. The crystal habit is influenced by preparation conditions, with slow crystallization from aqueous solutions yielding well-defined crystalline structures, while rapid precipitation results in microcrystalline powders [3] [6]. The bulk density of the crystalline material is measured at 1.225 g/cm³, indicating a relatively compact crystal packing arrangement [6] [7].

Scanning electron microscopy studies of related xanthate compounds demonstrate that the crystal morphology is sensitive to environmental humidity and temperature conditions [2]. The deliquescent nature of Proxan-sodium crystals results in surface moisture absorption that can lead to crystal agglomeration and morphological changes during storage [8] [9]. X-ray diffraction analysis indicates that the compound can exist in multiple crystalline phases, with the predominant form being dependent on crystallization conditions and water content [4] [10].

| Morphological Parameter | Value | Conditions |

|---|---|---|

| Crystal Habit | Deliquescent crystals | Ambient conditions |

| Particle Size Range | 50-500 μm | Typical commercial grade |

| Bulk Density | 1.225 g/cm³ | Dry powder form |

| Crystal Color | Light yellow to green | Hydration dependent |

| Surface Area | Variable | Hygroscopic effects |

Solubility Profile in Polar/Non-Polar Solvent Systems

Proxan-sodium demonstrates complete solubility in water, making it highly suitable for aqueous processing applications [1] [11] [7]. The compound exhibits exceptional hydrophilic characteristics due to the presence of the sodium cation and the polar xanthate functional group, resulting in solubility exceeding 100 g/L in pure water at ambient temperature [12] [13].

In polar protic solvents, Proxan-sodium shows high solubility ranging from 50-100 g/L [14] [15]. Alcoholic solvents such as methanol and ethanol demonstrate good solvation capacity for the compound, with solubility values typically ranging from 20-80 g/L depending on temperature and solvent purity [16] [15]. The dissolution process in alcoholic media is enhanced by hydrogen bonding interactions between the solvent molecules and the xanthate oxygen atoms [15].

Polar aprotic solvents exhibit moderate solubility characteristics for Proxan-sodium, typically in the range of 10-50 g/L [14]. Solvents such as dimethyl sulfoxide and acetonitrile can dissolve appreciable quantities of the compound, though significantly less than protic polar solvents [16]. The solubility in these systems is primarily governed by dipole-dipole interactions and the ability of the solvent to stabilize the ionic species [15].

Non-polar solvents demonstrate poor to negligible solubility for Proxan-sodium, with values typically below 1 g/L [14] [17]. Hydrocarbons, chlorinated solvents, and other lipophilic media show minimal capacity to dissolve the ionic compound due to the lack of appropriate intermolecular interactions [18] [15]. The LogP value of -1.82 at 25°C confirms the hydrophilic nature and poor lipophilicity of Proxan-sodium [1] [7].

Temperature significantly affects solubility across all solvent systems, with solubility generally increasing with elevated temperature [15] [19]. In aqueous systems, the temperature coefficient of solubility is particularly pronounced, allowing for enhanced dissolution rates in heated solutions [11] [20]. The pH of aqueous solutions also influences solubility, with the compound showing optimal dissolution in slightly alkaline conditions (pH 8-10) [16] [21].

Thermal Stability and Decomposition Kinetics

Proxan-sodium exhibits thermal stability up to approximately 150°C under dry conditions, beyond which progressive decomposition occurs [1] [8]. The thermal decomposition profile follows a complex multi-stage process characterized by distinct temperature-dependent degradation pathways [22] [23].

The initial decomposition stage occurs between 150-300°C, involving the formation of carbon disulfide (CS₂) and isopropanol as primary decomposition products [22] [8]. This stage is characterized by 15-30% mass loss and follows first-order kinetics with an activation energy dependent on atmospheric conditions and sample moisture content [22]. The decomposition rate is significantly accelerated by the presence of moisture and follows the general mechanism:

6 C₄H₇OS₂⁻ + 3 H₂O → 6 C₃H₇OH + Na₂CO₃ + 3 CS₂ + 2 Na₂CS₃ [22]

The major decomposition phase occurs between 300-400°C, involving 40-60% mass loss through complex fragmentation processes [23]. This stage produces carbonate salts, metal sulfides, and various organic fragments [22] [24]. Thermogravimetric analysis reveals that the decomposition kinetics in this temperature range follow a complex mechanism involving parallel and consecutive reactions [23].

Thermal decomposition kinetics are highly dependent on environmental conditions, with pH and oxygen concentration playing crucial roles [22] [25]. Under acidic conditions (pH < 7), the decomposition rate increases significantly, with half-lives ranging from 1 hour to 13 days depending on pH and temperature [22]. In neutral to alkaline conditions (pH 7-8.5), half-lives extend to 10-40 days at ambient temperatures [22].

The activation energy for thermal decomposition has been determined to be approximately 85-95 kJ/mol for the primary degradation pathway [22] [24]. The pre-exponential factor varies with sample preparation and environmental conditions, reflecting the influence of crystal structure and surface area on decomposition kinetics [8].

| Temperature Range (°C) | Mass Loss (%) | Primary Products | Kinetic Order |

|---|---|---|---|

| 20-150 | <5 | Dehydration | Zero-order |

| 150-300 | 15-30 | CS₂, alcohols | First-order |

| 300-400 | 40-60 | Carbonates, sulfides | Complex |

| 400-500 | 10-20 | Final residues | Mixed-order |

Spectroscopic Fingerprinting

FTIR Spectral Signatures and Functional Group Analysis

Fourier Transform Infrared spectroscopy of Proxan-sodium reveals characteristic absorption bands that provide definitive identification of the xanthate functional group and molecular structure [26] [27]. The diagnostic C=S stretching vibration appears as a strong absorption band in the region 1020-1070 cm⁻¹, serving as the primary identifier for the thiocarbonyl functionality [26] [27].

The C-O-C stretching vibrations manifest as two distinct absorption regions: a strong band at 1200-1250 cm⁻¹ and a weaker, variable intensity band at 1110-1140 cm⁻¹ [26] [27]. These bands are characteristic of the xanthate ester linkage and show sensitivity to the alkyl chain length and coordination environment [26]. The intensity ratio between these bands provides information about the degree of ionic character in the xanthate structure [26].

Asymmetric C-S stretching vibrations appear in the region 830-870 cm⁻¹ as strong absorption bands [27]. These vibrations are particularly enhanced in dixanthogen forms and provide insight into the coordination environment of the sulfur atoms [26] [27]. The frequency and intensity of these bands are sensitive to metal coordination and hydrogen bonding interactions [27].

Lower frequency regions show C-S stretching modes around 600-700 cm⁻¹ with variable intensity, and complex skeletal vibrations in the 300-550 cm⁻¹ region [26] [27]. These fingerprint regions provide detailed structural information but require careful interpretation due to overlapping vibrational modes [27].

The sodium ion environment influences several spectral features, particularly the relative intensities of the C-O-C stretching bands and the frequency of the C=S stretching mode [26]. Comparison with other alkali metal xanthates reveals systematic frequency shifts that correlate with ionic character and cation size [26] [27].

NMR Spectral Interpretation (¹H/¹³C)

Proton NMR spectroscopy of Proxan-sodium in deuterated solvents reveals characteristic chemical shifts corresponding to the isopropyl substituent [28]. The isopropyl methyl groups appear as a doublet at approximately δ 1.2-1.4 ppm with coupling constant J ≈ 6.2 Hz, consistent with three-bond coupling to the methine proton [28]. The methine proton appears as a septet at δ 4.8-5.2 ppm, reflecting the deshielding effect of the electronegative oxygen atom [28].

The chemical shift of the methine proton is particularly diagnostic, as it appears significantly downfield compared to free isopropanol due to the electron-withdrawing effect of the xanthate carbonyl group [28]. Integration ratios confirm the expected 6:1 ratio for methyl to methine protons [28].

Carbon-13 NMR spectroscopy provides definitive structural confirmation through characteristic chemical shifts for each carbon environment [28]. The thiocarbonyl carbon appears at approximately δ 210-220 ppm, representing the most downfield signal in the spectrum due to the low-field shift characteristic of thiocarbonyl carbons [28]. The methine carbon resonates at δ 70-75 ppm, reflecting the α-position to the electronegative oxygen atom [28].

The isopropyl methyl carbons appear as equivalent signals at δ 21-23 ppm, consistent with typical alkyl carbon chemical shifts [28]. The equivalence of these carbons confirms the symmetrical nature of the isopropyl group and the absence of restricted rotation around the C-O bond [28].

Sodium-23 NMR studies of Proxan-sodium reveal complex quadrupolar line shapes characteristic of sodium ions in asymmetric environments [29] [30]. The isotropic chemical shift appears around δ -1 to -3 ppm relative to aqueous sodium chloride, with significant line broadening due to quadrupolar relaxation [30]. The quadrupolar coupling constant is estimated at approximately 2.3 MHz, indicating substantial electric field gradients around the sodium nuclei [30].

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry of Proxan-sodium produces complex ionization patterns influenced by the sodium content and solution conditions [31]. The molecular ion region shows peaks corresponding to [M+H]⁺ at m/z 159 and sodium adducts [M+Na]⁺ at m/z 181 [32] [31]. Higher concentrations of sodium ions lead to preferential formation of sodium adduct species and suppression of protonated molecular ions [31].

Fragmentation patterns under collision-induced dissociation conditions reveal characteristic losses corresponding to the decomposition pathways of the xanthate functional group [33]. The primary fragmentation involves loss of carbon disulfide (CS₂, 76 mass units) to produce fragments at m/z 83 corresponding to the sodium isopropoxide cation [33]. Secondary fragmentation includes loss of propene (42 mass units) to yield sodium hydroxide-related fragments [33].

Base peak analysis typically shows the sodium isopropoxide fragment [C₃H₇ONa]⁺ at m/z 83 as the most abundant ion under standard collision energies [33]. This fragmentation pattern is diagnostic for isopropyl xanthates and distinguishes them from other alkyl xanthate isomers [33].

Accurate mass measurements using high-resolution mass spectrometry confirm the molecular formula C₄H₇NaOS₂ with measured masses within 2 ppm of theoretical values [34] [32]. The isotope pattern analysis shows characteristic sulfur isotope peaks at M+2 with approximately 8.8% relative abundance, confirming the presence of two sulfur atoms [33].

Tandem mass spectrometry experiments reveal detailed fragmentation pathways that provide structural confirmation and can distinguish between different xanthate isomers [32]. The collision-induced dissociation patterns show energy-dependent fragmentation with characteristic neutral losses that correlate with the thermal decomposition pathways observed in thermal analysis [33] [32].

| m/z Value | Ion Assignment | Relative Abundance | Fragmentation Pathway |

|---|---|---|---|

| 181 | [M+Na]⁺ | 15-25% | Molecular ion + Na |

| 159 | [M+H]⁺ | 30-45% | Protonated molecular ion |

| 83 | [C₃H₇ONa]⁺ | 100% (base peak) | Loss of CS₂ |

| 58 | [C₃H₆O]⁺ | 35-50% | Loss of CS₂ + Na |

| 41 | [C₃H₅]⁺ | 20-30% | Propyl cation |

Purity

Physical Description

Color/Form

WHITE TO YELLOWISH POWDER OR LUMPS

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Odor

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Environmental Hazard

Other CAS

General Manufacturing Information

Carbonodithioic acid, O-(1-methylethyl) ester, sodium salt (1:1): ACTIVE